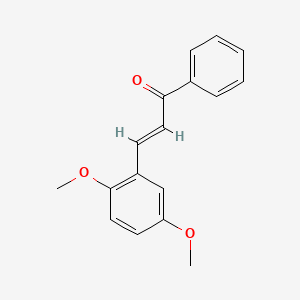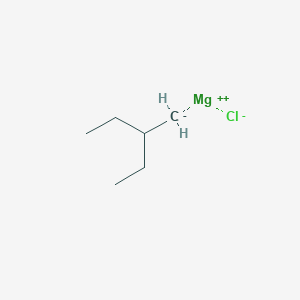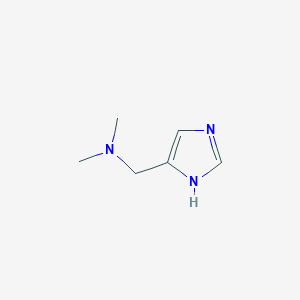![molecular formula C8H6F3NO2 B6297199 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 2369036-69-9](/img/structure/B6297199.png)
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO . It is used in the chemical industry and has applications in the synthesis of pharmaceutical products . The compound is in great demand as a synthon for pharmaceutical products .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved using whole cells of Burkholderia sp. MAK1 . This method involves the conversion of different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular weight of “this compound” is 163.10 g/mol . The exact mass and monoisotopic mass are also 163.10 g/mol . The compound has a topological polar surface area of 33.1 Ų .Chemical Reactions Analysis
The compound can undergo regioselective oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . This process converts different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 163.10 g/mol . It has a topological polar surface area of 33.1 Ų . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified .Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSYPHUXJQNQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)
![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)





![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

